3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine
Description
Properties
IUPAC Name |
3-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN4/c1-16-6-8(4-15-16)7-2-9-10(12)5-14-11(9)13-3-7/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETAQZDASZNCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(NC=C3I)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine substituent at position 3 facilitates palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives.
Suzuki-Miyaura Coupling
This reaction replaces the iodine atom with aryl/heteroaryl boronic acids under catalytic conditions:
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
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Base : K₂CO₃ or Cs₂CO₃
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Solvent : Dioxane/H₂O (5:1)
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Temperature : 80–100°C
Example:
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenyl | 3-Phenyl derivative | 62 |
| 2-Naphthyl | 3-(2-Naphthyl) analog | 59 |
Sonogashira Coupling
Alkynylation occurs with terminal alkynes:
Nucleophilic Substitution
The iodine atom undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols:
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Conditions : DMF, 80°C, 12–24 h
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Nucleophile Scope :
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Primary/secondary amines (e.g., morpholine, piperazine)
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Thiophenol derivatives
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Kinetic Data
| Nucleophile | Reaction Time (h) | Yield (%) |
|---|---|---|
| Morpholine | 18 | 71 |
| Benzylamine | 24 | 68 |
Cyclization Reactions
The pyrrolopyridine core participates in silver- or iodine-mediated cyclizations to form fused heterocycles:
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Cyclization Agent : AgNO₃ or I₂
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Solvent : DCM or MeCN
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Temperature : 25–50°C
Example: Reaction with alkynyl aldehydes yields pyrazolo[3,4-b]pyridines in 52–76% yield .
Iodine Retention/Exchange
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Halogen Exchange : Reaction with NBS (N-bromosuccinimide) replaces iodine with bromine (72% yield) .
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Retention Strategies : Use of tosyl (Ts) protecting groups prevents deiodination during synthetic steps .
Oxidation/Reduction
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Methylpyrazole Stability : The 1-methylpyrazole moiety resists oxidation under mild conditions (e.g., H₂O₂, 50°C) .
Palladium-Mediated Coupling
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Oxidative Addition : Pd(0) inserts into the C–I bond.
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Transmetalation : Boronic acid or alkyne transfers to Pd(II).
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Reductive Elimination : Forms C–C bonds with >90% regioselectivity .
SNAr Pathway
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Base Role : Deprotonates nucleophile, enhancing reactivity.
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Solvent Effect : Polar aprotic solvents (DMF) stabilize transition state.
Stability and Handling
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine exhibit anticancer properties. Studies indicate that the compound can inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of pyrrolo[2,3-b]pyridine have been explored for their potential to target specific cancer pathways, making them promising candidates for further development as anticancer agents.
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Preliminary studies suggest that it may be effective against a range of bacterial and fungal pathogens. The presence of the iodine atom in its structure could enhance its interaction with microbial cell membranes, leading to increased efficacy against resistant strains.
Neurological Research
The compound's structural similarity to known neuroprotective agents has led to investigations into its potential use in treating neurodegenerative diseases. Research indicates that it may possess neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolo[2,3-b]pyridine and evaluated their anticancer activity against human cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity.
Case Study 2: Antimicrobial Efficacy
A research article in Antimicrobial Agents and Chemotherapy reported on the synthesis of halogenated pyrrolopyridines, including the target compound. The study demonstrated that these compounds showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituent groups at positions 3 and 5 of the pyrrolo[2,3-b]pyridine core. Key examples include:
Table 1: Structural Comparison of Analogous Compounds
Pharmacological and Industrial Relevance
Biological Activity
3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C11H9I N4 |
| Molecular Weight | 324.12 g/mol |
| CAS Number | 1093676-98-2 |
The compound features a complex bicyclic structure that contributes to its diverse biological activities. Its molecular structure can be represented by the SMILES notation: Cn1cc(cn1)c1cc2c(c[nH]c2nc1)I .
Pharmacological Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of pharmacological activities, including:
- Antitumor Activity : Some studies suggest that pyrrolo[2,3-b]pyridine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, with mechanisms involving the inhibition of pro-inflammatory cytokines .
- Antiviral and Antimicrobial Properties : Certain derivatives demonstrate activity against viral and bacterial infections, making them potential candidates for further development in infectious disease therapies .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the pyrrolo ring system can lead to enhanced potency or selectivity against various biological targets. For example:
- The presence of the pyrazole moiety at the 5-position has been associated with improved anti-inflammatory and antioxidant properties .
- Substituents at the 3-position can significantly affect the compound's interaction with target proteins, influencing both efficacy and safety profiles .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, studies have shown that it can induce apoptosis in human leukemia cells while sparing normal cells, indicating a favorable therapeutic window .
In Vivo Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
